molecular formula C16H16Se2 B14510232 1-Phenylselanylbut-1-enylselanylbenzene CAS No. 62762-13-4

1-Phenylselanylbut-1-enylselanylbenzene

Cat. No.: B14510232
CAS No.: 62762-13-4
M. Wt: 366.2 g/mol
InChI Key: NRRNJNDQKHMXHR-UHFFFAOYSA-N
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Description

1-Phenylselanylbut-1-enylselanylbenzene is an organoselenium compound featuring two selanyl (-Se-) substituents on a butene backbone flanked by phenyl groups. Organoselenium compounds are of interest due to their unique electronic properties and applications in catalysis, materials science, and pharmaceuticals .

Properties

CAS No.

62762-13-4

Molecular Formula

C16H16Se2

Molecular Weight

366.2 g/mol

IUPAC Name

1-phenylselanylbut-1-enylselanylbenzene

InChI

InChI=1S/C16H16Se2/c1-2-9-16(17-14-10-5-3-6-11-14)18-15-12-7-4-8-13-15/h3-13H,2H2,1H3

InChI Key

NRRNJNDQKHMXHR-UHFFFAOYSA-N

Canonical SMILES

CCC=C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenylselanylbut-1-enylselanylbenzene typically involves the phenylselanylation of but-1-enyl compounds. One common method includes the reaction of but-1-enyl compounds with phenylselanyl chloride (PhSeCl) or phenylselanyl bromide (PhSeBr) under specific conditions . The reaction conditions often involve the use of a base, such as sodium hydride (NaH), to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 1-Phenylselanylbut-1-enylselanylbenzene involves its interaction with molecular targets through its selenium atoms. Selenium can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, affecting their activity and function . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Challenges : Selenium’s toxicity and handling difficulties may complicate synthesis compared to hydrocarbon analogs .
  • Reactivity Studies : Further research is needed to explore selenium’s impact on catalytic or photochemical behavior.
  • Biological Activity: Organoselenium compounds often exhibit antioxidant or anticancer properties, which could differentiate them from phenylbutenes .

Note: The absence of direct data on selenium analogs in the provided evidence limits conclusive comparisons. Experimental validation is required to confirm hypothesized properties.

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